2-Azaspiro[4.4]nonane-4-carbonitrile
Overview
Description
2-Azaspiro[4.4]nonane-4-carbonitrile is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atom and a nitrile group. This compound is notable for its unique structural features, which include a spiro-fused bicyclic system with a pyrrolidine ring and a nitrile group. The presence of these functional groups makes it an interesting subject for various chemical and pharmacological studies .
Mechanism of Action
Target of Action
The primary targets of 2-Azaspiro[4Related compounds have been found to interact with the sphingosine 1-phosphate receptor 1 in homo sapiens .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azaspiro[4Given the potential target mentioned above, it’s possible that the compound could influence pathways related to sphingolipid signaling . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonane-4-carbonitrile typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable nitrile precursor with a secondary amine under specific conditions to form the spirocyclic ring. For example, the reaction of tetrahydropyran-4-carbonitrile with a secondary amine can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the spirocyclic structure .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.4]nonane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
2-Azaspiro[4.4]nonane-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of novel materials and as an intermediate in organic synthesis
Comparison with Similar Compounds
Similar Compounds
- 2-Azaspiro[4.5]decane-4-carbonitrile
- 8-Oxa-2-azaspiro[4.5]decane
- Benzo 2-azaspiro[4.4]nonane
Uniqueness
2-Azaspiro[4.4]nonane-4-carbonitrile is unique due to its specific spirocyclic structure and the presence of both a nitrile group and a secondary amine. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-azaspiro[4.4]nonane-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-5-8-6-11-7-9(8)3-1-2-4-9/h8,11H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIMQMCSGKRBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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